

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride solubility profile

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Compound of Interest

Compound Name:	(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride
Cat. No.:	B571504

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An In-Depth Technical Guide Solubility Profile of **(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride**

Executive Summary

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, a derivative of L-phenylalanine, is a compound of interest in biochemical research and as a building block in medicinal chemistry.^{[1][2]} A thorough understanding of its solubility profile is fundamental for its application, particularly in drug development, where solubility directly influences bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the theoretical and practical aspects of this compound's solubility. We will explore its physicochemical properties, the critical influence of pH and solvent composition, and the impact of temperature. Furthermore, this document details robust, field-proven experimental protocols for accurately determining both thermodynamic and kinetic solubility, providing researchers with the necessary tools to generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone physicochemical property in pharmaceutical sciences. For an active pharmaceutical ingredient (API) like **(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride**, poor aqueous solubility can lead to low and erratic absorption, hindering its

clinical potential. This compound is a chiral amino acid derivative, supplied as a hydrochloride salt.^[3] This salt form is intentionally chosen to enhance aqueous solubility compared to its free acid or zwitterionic form. Understanding its behavior in various aqueous and organic media is paramount for designing effective formulation strategies, from simple solutions for in-vitro assays to complex delivery systems for in-vivo applications.

This guide synthesizes theoretical principles with actionable experimental protocols to provide a complete solubility profile. We will delve into the causal mechanisms behind its solubility behavior, grounded in its molecular structure and the principles of physical chemistry.

Physicochemical Properties

A baseline understanding of the molecule's physical and chemical properties is essential before exploring its solubility. These characteristics govern its interactions with different solvent environments.

Property	Value	Source
IUPAC Name	(2S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride	[4]
Synonyms	L-3-Chlorophenylalanine HCl, H-Phe(3-Cl)-OH·HCl	[2] [3]
CAS Number	80126-51-8 (for free acid)	[2] [5]
Molecular Formula	C ₉ H ₁₁ Cl ₂ NO ₂	Calculated
Molecular Weight	236.09 g/mol	Calculated
Appearance	White to off-white powder	[5] [6]
Melting Point	215-216 °C (for free acid)	[5] [6]
pKa (Predicted)	~2.17 (Carboxylic Acid), ~9.1 (Amine)	[6]

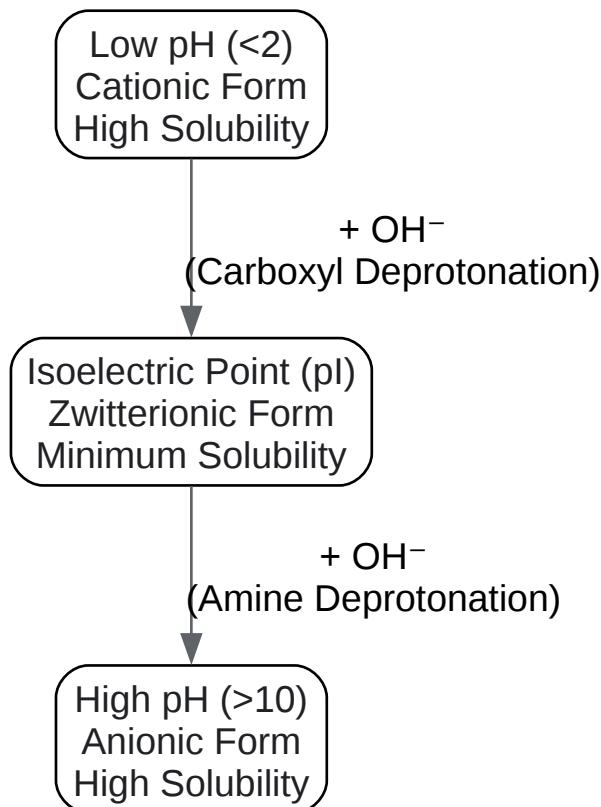
Theoretical Solubility Profile & Influencing Factors

The solubility of **(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride** is not a single value but a complex function of its environment. Its structure, featuring a carboxylic acid, an amino group, and a chlorinated phenyl ring, dictates its behavior.

The Overriding Impact of pH on Aqueous Solubility

The presence of two ionizable groups—the α -carboxylic acid and the α -amino group—makes pH the most critical factor governing aqueous solubility. As a hydrochloride salt, the amino group is protonated, rendering the molecule a cation in solution and promoting solubility in water. The solubility of amino acids is typically lowest at their isoelectric point (pI), where the net charge is zero, and increases significantly as the pH moves into acidic or basic ranges where the molecule becomes charged.^{[7][8]}

The relationship between pH, pKa, and the concentration of ionized and unionized species is described by the Henderson-Hasselbalch equation. For this compound, at low pH ($\text{pH} < 2$), both the amino and carboxyl groups will be protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid deprotonates, forming the zwitterion, which has lower solubility. At high pH ($\text{pH} > 10$), the amino group deprotonates, resulting in a net negative charge and another increase in solubility.^[9] This U-shaped pH-solubility profile is characteristic of most amino acids.^{[7][10]}

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Caption: pH-dependent ionic states of the compound.

Solubility in Common Laboratory Solvents

While aqueous solubility is key for biological relevance, solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for screening assays.

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydrochloride salt form is expected to have the highest solubility in water. In alcohols like methanol and ethanol, solubility is generally lower. These alcohols can act as anti-solvents when added to aqueous solutions of amino acids, a principle often used in crystallization processes.[11][12]
- Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide range of compounds and is commonly used for preparing high-concentration stock solutions. Qualitative data for the related free acid suggests good solubility in DMSO.[6] For a similar compound, 2-Amino-3-(2-chlorophenyl)propanoic acid, a solubility of 40 mg/mL in DMSO has been reported.[13]

- Nonpolar Solvents (e.g., Hexanes, Toluene): Due to the high polarity of the amino acid salt, solubility in nonpolar solvents is expected to be negligible.

The Influence of Temperature

The dissolution of most solids, including many amino acids, is an endothermic process, meaning it requires an input of energy to break the crystal lattice bonds.^[14] Consequently, the solubility of **(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride** is expected to increase with rising temperature.^[15] This relationship is described by the van't Hoff equation. Experimental studies on L-phenylalanine have confirmed that its solubility in water and water/ethanol mixtures increases with temperature.^{[12][16]} This property is critical for developing crystallization protocols but also means that temperature control is essential for obtaining reproducible solubility data.

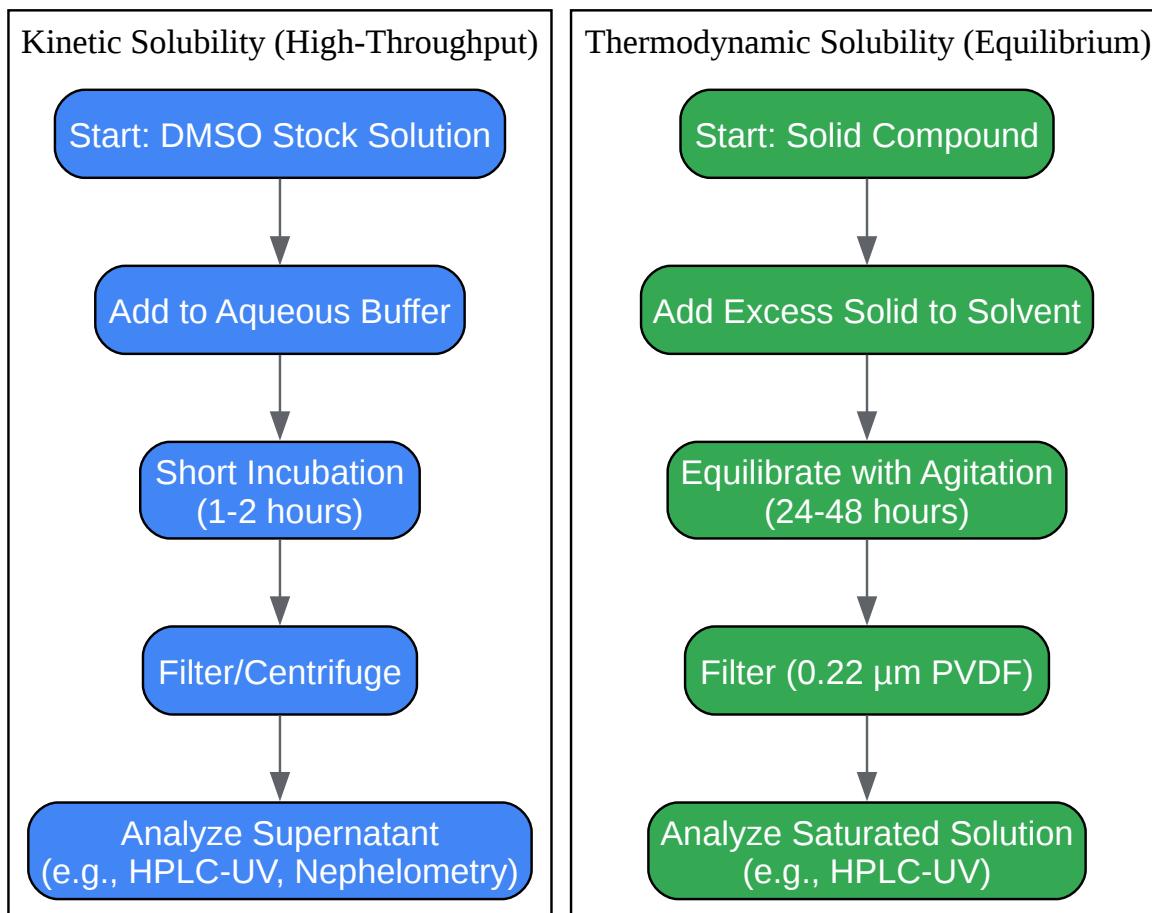
Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The choice of experimental method depends on the stage of research, with high-throughput methods used in early discovery and more rigorous equilibrium methods used in later-stage development.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is vital to distinguish between kinetic and thermodynamic solubility, as the values can differ significantly and have different implications.

- Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when a DMSO stock is added to an aqueous buffer. It reflects the rate of dissolution versus the rate of precipitation and is often higher than thermodynamic solubility. It is useful for high-throughput screening to flag potential issues early.
- Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing the solid compound to equilibrate with the solvent over a prolonged period (typically 24-48 hours). This is the gold-standard measurement required for regulatory submissions and detailed formulation work.

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Caption: Workflow comparison of kinetic and thermodynamic solubility assays.

Protocol: Equilibrium Shake-Flask Method (Thermodynamic)

This protocol describes the definitive method for determining thermodynamic solubility. The extended equilibration time is the causal factor that ensures a true equilibrium is reached.

Materials:

- **(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride** (solid powder)

- Selected solvents (e.g., pH 7.4 phosphate-buffered saline, deionized water)
- 2 mL glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge or 0.22 μm syringe filters (PVDF)
- Calibrated analytical balance
- HPLC-UV system with a suitable column (e.g., C18)
- Volumetric flasks and pipettes

Procedure:

- Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
- Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 1 mL) to the vial.
- Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).
- Phase Separation: After equilibration, allow the vials to stand for 30 minutes for the excess solid to settle. Carefully separate the supernatant by either centrifuging at high speed (e.g., 14,000 rpm for 15 mins) or filtering through a 0.22 μm syringe filter. Causality Note: This step is critical to prevent solid particulates from artificially inflating the measured concentration.
- Quantification:
 - Prepare a standard stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.
 - Create a calibration curve by making serial dilutions of the stock solution.

- Dilute the saturated supernatant from step 4 into the mobile phase range of the calibration curve.
- Analyze the standards and the diluted sample by HPLC-UV.
- Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value (e.g., in mg/mL or mM).

Data Interpretation and Presentation

The following table presents an illustrative solubility profile based on the theoretical principles discussed and data from analogous compounds. Researchers must generate their own experimental data for definitive values.

Solvent System	Temperature (°C)	pH	Expected Solubility (mg/mL)	Expected Solubility (mM)
Deionized Water	25	~3.0-4.0	> 20	> 84.7
Phosphate Buffer	25	2.0	> 50	> 211.8
Phosphate Buffer	25	7.4	1 - 5	4.2 - 21.2
Phosphate Buffer	37	7.4	2 - 8	8.5 - 33.9
Ethanol	25	N/A	< 1	< 4.2
DMSO	25	N/A	> 40	> 169.4

Conclusion and Formulation Implications

The solubility profile of **(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride** is dominated by its zwitterionic character and the presence of the hydrochloride salt.

- High Aqueous Solubility at Low pH: The compound is expected to be highly soluble in acidic conditions, making it suitable for oral formulations designed to dissolve in the stomach or for acidic parenteral formulations.

- Potential for Precipitation: A significant drop in solubility is anticipated as the pH approaches neutral (pH 6-8). This is a critical consideration for intravenous administration, where the injection of an acidic solution into the bloodstream (pH ~7.4) could cause precipitation at the injection site. Buffering or the use of co-solvents may be required.
- Temperature Dependence: The positive correlation between temperature and solubility can be leveraged during formulation manufacturing but also necessitates controlled storage conditions.
- Stock Solution Preparation: DMSO is the recommended solvent for preparing high-concentration stock solutions for in-vitro screening purposes.

This technical guide provides a robust framework for understanding and experimentally determining the solubility of **(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride**. By applying these principles and protocols, researchers can generate the high-quality data needed to advance their scientific and drug development objectives.

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